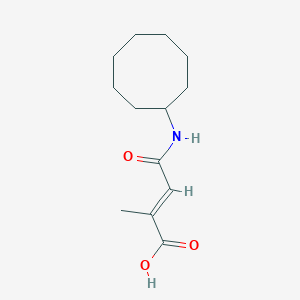![molecular formula C19H26N4O2 B5328505 4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol](/img/structure/B5328505.png)
4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol, also known as DMAPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research.
Mécanisme D'action
The mechanism of action of 4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol is not fully understood, but studies have suggested that it may act as an acetylcholinesterase inhibitor by binding to the enzyme's active site (Zhang et al., 2017). This compound has also been shown to induce apoptosis in cancer cells by activating the p53 pathway (Zhao et al., 2020).
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. Inhibition of acetylcholinesterase and butyrylcholinesterase by this compound can lead to increased levels of acetylcholine in the brain, which may improve cognitive function (Zhang et al., 2017). This compound has also been shown to induce apoptosis in cancer cells, which can lead to tumor regression (Zhao et al., 2020).
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol in lab experiments is its ability to inhibit the activity of specific enzymes, making it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol. One potential area of study is the development of this compound-based drugs for the treatment of Alzheimer's disease and cancer. Another area of research is the study of this compound's mechanism of action, which may lead to the development of more potent inhibitors of acetylcholinesterase and butyrylcholinesterase. Additionally, further studies on the toxicity of this compound are needed to determine its safety for use in humans.
Conclusion
In conclusion, this compound is a chemical compound with potential applications in scientific research, particularly in the field of medicinal chemistry. Its ability to inhibit the activity of specific enzymes makes it a useful tool for studying various biological processes. Further research is needed to fully understand its mechanism of action and potential applications in the development of drugs for the treatment of Alzheimer's disease and cancer.
Méthodes De Synthèse
4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol can be synthesized through a multistep process that involves the reaction of 4-(1H-pyrazol-3-yl)benzoyl chloride with 4-azepanone in the presence of sodium hydride. The resulting product is then reacted with dimethylamine to yield this compound. This synthesis method has been reported in a study by Zhang et al. (2017).
Applications De Recherche Scientifique
4-[(dimethylamino)methyl]-1-[4-(1H-pyrazol-3-yl)benzoyl]-4-azepanol has been shown to have potential applications in scientific research, particularly in the field of medicinal chemistry. Studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the progression of Alzheimer's disease (Zhang et al., 2017). This compound has also been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for the development of anticancer drugs (Zhao et al., 2020).
Propriétés
IUPAC Name |
[4-[(dimethylamino)methyl]-4-hydroxyazepan-1-yl]-[4-(1H-pyrazol-5-yl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2/c1-22(2)14-19(25)9-3-12-23(13-10-19)18(24)16-6-4-15(5-7-16)17-8-11-20-21-17/h4-8,11,25H,3,9-10,12-14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGPNLVCROZWNBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1(CCCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC=NN3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4,7-trimethyl-5-[(4H-1,2,4-triazol-3-ylthio)acetyl]-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5328430.png)
![methyl 4-{3-(1,3-benzodioxol-5-ylcarbonyl)-1-[2-(diethylamino)ethyl]-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-2-yl}benzoate](/img/structure/B5328437.png)
![rel-(4aS,8aR)-6-[(4-ethyl-1,2,3-thiadiazol-5-yl)carbonyl]-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5328444.png)

![4-[(4-isopropylphenyl)sulfonyl]-N-phenyl-1-piperazinecarboxamide](/img/structure/B5328455.png)
![1-[(5-amino-3-methyl-1H-pyrazol-1-yl)acetyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5328458.png)
![1-{6-[3-(morpholin-4-ylcarbonyl)-1,4'-bipiperidin-1'-yl]pyridin-3-yl}ethanone](/img/structure/B5328467.png)
![3-imino-3-(4-morpholinyl)-2-{[3-(trifluoromethyl)phenyl]hydrazono}propanenitrile](/img/structure/B5328468.png)
![8-[3-fluoro-4-(trifluoromethyl)benzyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5328479.png)
![1-(cyclopropylmethyl)-2-isopropyl-4-[2-(1H-tetrazol-5-yl)benzoyl]-1,4-diazepane](/img/structure/B5328485.png)
![1-{[4-methoxy-3-(1-piperidinylcarbonyl)phenyl]sulfonyl}-3-methylpiperidine](/img/structure/B5328503.png)
![disodium 4-[(5-bromo-2-furyl)methylene]-3-methyl-2-pentenedioate](/img/structure/B5328511.png)
![(3aS*,6aS*)-2-ethyl-1-oxo-5-[3-(2-thienyl)propanoyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5328515.png)
![6-(methoxymethyl)-1-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5328520.png)